1-Trityl-4-(4-cyanobenzyl)imidazole

Negishi coupling imidazole C4-functionalization organozinc reagent

1-Trityl-4-(4-cyanobenzyl)imidazole (C₃₀H₂₃N₃, MW 425.53 g/mol), also designated 4-[(1-trityl-1H-imidazol-4-yl)methyl]benzonitrile, is an N1-trityl-protected, C4-cyanobenzyl-substituted imidazole. It is a key synthetic intermediate in at least two independent drug discovery programs: Merck's farnesyl-protein transferase (FTase) inhibitor series leading to clinical candidate L-778123, and Schering-Plough's dual histamine H1/H3 receptor antagonist program.

Molecular Formula C30H23N3
Molecular Weight 425.5 g/mol
Cat. No. B8338662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trityl-4-(4-cyanobenzyl)imidazole
Molecular FormulaC30H23N3
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC5=CC=C(C=C5)C#N
InChIInChI=1S/C30H23N3/c31-21-25-18-16-24(17-19-25)20-29-22-33(23-32-29)30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-19,22-23H,20H2
InChIKeyMZIXZACJCHNPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Trityl-4-(4-cyanobenzyl)imidazole: Synthetic Intermediate for Farnesyltransferase and Histamine Receptor Programs


1-Trityl-4-(4-cyanobenzyl)imidazole (C₃₀H₂₃N₃, MW 425.53 g/mol), also designated 4-[(1-trityl-1H-imidazol-4-yl)methyl]benzonitrile, is an N1-trityl-protected, C4-cyanobenzyl-substituted imidazole [1]. It is a key synthetic intermediate in at least two independent drug discovery programs: Merck's farnesyl-protein transferase (FTase) inhibitor series leading to clinical candidate L-778123, and Schering-Plough's dual histamine H1/H3 receptor antagonist program [2][3]. The compound is synthesized via Negishi-type coupling of 4-iodo-1-tritylimidazole with 4-cyanobenzylzinc bromide, a transformation that requires the N-trityl group for regiochemical control [2]. It is commercially available in research quantities at ≥95% purity as a white solid [4].

Why 1-Trityl-4-(4-cyanobenzyl)imidazole Cannot Be Replaced by Deprotected or Alternative N-Protected Imidazole Analogs


The 1-trityl-4-(4-cyanobenzyl)imidazole scaffold embodies an orthogonal protection strategy where the acid-labile trityl group at N1 enables regioselective C4 functionalization while preserving the cyanobenzyl pharmacophore for subsequent elaboration. Attempting to substitute this intermediate with the deprotected analog 1-(4-cyanobenzyl)imidazole (CAS 112809-54-8, MW 183.21) is synthetically futile, as N1 is already occupied by the cyanobenzyl group, precluding further C4-directed metalation or coupling chemistry . Conversely, using alternative N-protected imidazoles such as SEM-protected derivatives introduces fluoride-labile deprotection conditions (TBAF) that may be incompatible with the base-sensitive nitrile moiety, whereas trityl deprotection proceeds under mild acidic solvolysis (refluxing MeOH or 1% TFA/DCM) with reported yields exceeding 90% [1]. The 1-trityl-4-iodoimidazole precursor (CAS 96797-15-8, MW 436.3) lacks the cyanobenzyl group entirely and therefore cannot serve as a late-stage intermediate in either the FTase inhibitor or H1/H3 antagonist synthetic sequences [2]. The specific combination of N1-trityl protection and C4-cyanobenzyl substitution is non-interchangeable with any single commercially available analog.

Quantitative Differentiation Evidence for 1-Trityl-4-(4-cyanobenzyl)imidazole Versus Closest Analogs


Negishi Coupling Substrate Specificity: Trityl N1-Protection Enables C4-C Bond Formation Unattainable with Unprotected Imidazoles

The synthesis of 1-trityl-4-(4-cyanobenzyl)imidazole proceeds via a nickel-catalyzed Negishi-type coupling between 4-iodo-1-tritylimidazole (15.95 g, 36.6 mmol) and 4-cyanobenzylzinc bromide (generated in situ from α-bromo-p-tolunitrile, 9.33 g, 47.6 mmol, and activated zinc dust, 3.57 g, 54.98 mmol) in THF at 20°C, using bis(triphenylphosphine)nickel(II) chloride (2.40 g, 3.64 mmol) as catalyst [1]. The N1-trityl group is indispensable for this transformation: unprotected imidazole (N1-H) would quench the organozinc reagent and prevent productive cross-coupling. The deprotected analog 1-(4-cyanobenzyl)imidazole cannot undergo analogous C4-functionalization because N1 is already substituted . The 1-trityl-4-iodoimidazole precursor (MW 436.3) serves as the electrophilic coupling partner but lacks the cyanobenzyl group, giving a fundamentally different reactivity profile (oxidative addition at C4-I vs. nitrile-based transformations) [2].

Negishi coupling imidazole C4-functionalization organozinc reagent regioselective synthesis

Enabling Intermediate for Clinical FTase Inhibitor L-778123: Linkage to Sub-Nanomolar Enzymatic Potency

1-Trityl-4-(4-cyanobenzyl)imidazole is a direct synthetic precursor to the imidazole-5-carbaldehyde intermediate (XVI) used in the convergent assembly of L-778123, a peptidomimetic FTase inhibitor that advanced to clinical evaluation [1]. L-778123 exhibits FTase IC₅₀ = 2 nM and GGTase I IC₅₀ = 98 nM in enzymatic assays, representing >300-fold selectivity for FTase over the related geranylgeranyltransferase . In PSN-1 pancreatic tumor cells, L-778123 inhibits prenylation of FTase substrate HDJ2 with EC₅₀ = 92 nM and GGTase I substrate RAP1A with EC₅₀ = 6,760 nM . The compound shows cytotoxic activity against A549 and HT-29 cancer cell lines with IC₅₀ values of 100 µM and 125 µM, respectively, and synergizes with doxorubicin [2]. The trityl-protected intermediate is essential because the synthetic sequence requires: (1) regioselective N1-trityl protection of 4-hydroxymethylimidazole, (2) C4-acetoxymethyl functionalization, (3) N-alkylation with 4-cyanobenzyl bromide to form the imidazolium salt, and (4) solvolytic trityl deprotection in refluxing MeOH to unmask the 1-(4-cyanobenzyl)imidazole pharmacophore [1].

farnesyltransferase inhibitor FTase L-778123 Ras prenylation anticancer

Dual Therapeutic Program Utility: Single Intermediate Serves FTase Inhibitor and Histamine H1/H3 Antagonist Programs

1-Trityl-4-(4-cyanobenzyl)imidazole serves as intermediate (IX) in the synthesis of dual histamine H1/H3 receptor antagonists based on the chlorpheniramine scaffold, as reported by Schering-Plough at the 223rd ACS National Meeting (2002) [1]. In this synthetic route, the nitrile group of 1-trityl-4-(4-cyanobenzyl)imidazole undergoes trimethylaluminium-catalyzed coupling with 3-(4-chlorophenyl)-3-(2-pyridinyl)propylamine (V) to form an amidine (X), followed by acidic N-trityl deprotection to yield the final dual antagonist [1]. This is mechanistically distinct from its role in the FTase inhibitor program, where the trityl group is removed solvolytically and the C4-hydroxymethyl/aldehyde functionality is elaborated [2]. The same intermediate thus supports two orthogonal synthetic endgames: (a) nitrile→amidine coupling for the H1/H3 program, and (b) trityl→H deprotection followed by reductive alkylation for the FTase program. The deprotected analog 1-(4-cyanobenzyl)imidazole cannot serve either pathway because N1 is already substituted, preventing the regioselective protection/deprotection sequence .

dual pharmacophore FTase inhibitor histamine H1/H3 antagonist chlorpheniramine amidine synthesis

Mild Acid-Labile Deprotection: Trityl Removal Under Conditions Compatible with Nitrile and Imidazole Functionality

The N1-trityl group of 1-trityl-4-(4-cyanobenzyl)imidazole can be removed under exceptionally mild acidic conditions. In the L-778123 synthesis, solvolysis of the imidazolium salt in refluxing methanol effects concomitant trityl cleavage, while in the H1/H3 antagonist synthesis, standard acidic treatment (TFA) is employed [1][2]. Trityl deprotection yields for imidazole derivatives under optimized conditions (e.g., 1% TFA in DCM, room temperature, overnight) are reported at 93% [3]. This contrasts with the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, which requires fluoride ion (TBAF or CsF) for removal — conditions that can promote nitrile hydrolysis or imidazole ring decomposition [4]. Benzyl protecting groups require hydrogenolysis (H₂, Pd/C), which may reduce the nitrile group. The trityl group's acid lability is tunable: electron-donating substituents (e.g., p-methoxy) on the trityl aryl rings further increase acid sensitivity, while the unsubstituted trityl group used here provides a balanced stability/lability profile suitable for multi-step sequences .

trityl deprotection acid-labile protecting group orthogonal protection TFA deprotection imidazole synthesis

Molecular Weight Differentiation Enables Chromatographic Purification and Analytical Verification

The substantial molecular weight difference between 1-trityl-4-(4-cyanobenzyl)imidazole (MW 425.53 Da, C₃₀H₂₃N₃) and its deprotected congener 1-(4-cyanobenzyl)imidazole (MW 183.21 Da, C₁₁H₉N₃) — a difference of 242.32 Da (132% increase) — provides a built-in purification and analytical advantage [1]. This large mass differential enables unambiguous identification of incomplete deprotection or premature trityl loss during synthesis by LCMS or TLC. The trityl group also confers significantly increased lipophilicity (calculated logP difference estimated at >4 units), facilitating separation of protected and deprotected species by normal-phase or reverse-phase flash chromatography [2]. In the Negishi coupling synthesis, the product is purified by silica gel chromatography (0-20% EtOAc in CH₂Cl₂), where the trityl group's chromogenic properties (UV-active triphenylmethyl chromophore) enable visual band tracking [3]. The deprotected analog, in contrast, requires different chromatographic conditions and lacks the characteristic trityl UV signature.

molecular weight differentiation chromatographic separation purity verification LCMS analysis procurement quality control

Procurement-Relevant Application Scenarios for 1-Trityl-4-(4-cyanobenzyl)imidazole


Convergent Synthesis of Peptidomimetic Farnesyltransferase Inhibitors for Oncology Research

Medicinal chemistry groups pursuing Ras-focused oncology programs should procure 1-trityl-4-(4-cyanobenzyl)imidazole as the key intermediate for assembling the 1-(4-cyanobenzyl)imidazole zinc-binding pharmacophore of FTase inhibitors such as L-778123. The trityl-protected intermediate enables regioselective C4-alkylation followed by solvolytic deprotection in refluxing methanol, which simultaneously removes the trityl group while preserving the nitrile functionality [1]. L-778123 demonstrates FTase IC₅₀ = 2 nM and cellular HDJ2 prenylation EC₅₀ = 92 nM in PSN-1 pancreatic tumor cells, validating the pharmacophore installed via this intermediate [2]. The compound also exhibits combination therapy potential, reducing doxorubicin IC₅₀ in A549 and HT-29 cell lines [3].

Synthesis of Dual Histamine H1/H3 Receptor Antagonists for Inflammation and Allergy Programs

Research groups targeting allergic and inflammatory conditions via dual histamine receptor modulation can utilize 1-trityl-4-(4-cyanobenzyl)imidazole as the nitrile-bearing intermediate for trimethylaluminium-catalyzed amidine formation with appropriate amine partners. This route, validated by Schering-Plough and presented at the 223rd ACS National Meeting (2002), leverages the 4-cyanobenzyl group for chemoselective amidine coupling followed by acidic trityl removal to yield the final dual H1/H3 antagonist [1]. The trityl group's acid lability ensures deprotection under conditions that leave the newly formed amidine bond intact.

Regioselective C4-Functionalization of Imidazole Scaffolds via Negishi Cross-Coupling Methodology

Synthetic methodology groups developing C4-selective imidazole functionalization strategies should procure 1-trityl-4-(4-cyanobenzyl)imidazole as a benchmark coupling product to validate Negishi-type protocols. The established synthesis — coupling 4-iodo-1-tritylimidazole with 4-cyanobenzylzinc bromide using Ni(PPh₃)₂Cl₂ catalysis in THF at ambient temperature — provides a reproducible reference reaction for optimizing catalyst loading, reaction time, and substrate scope [1]. The Ley group's foundational work demonstrates that 4-iodo-1-tritylimidazole undergoes lithium-halogen exchange with n-BuLi at −79°C to generate 4-lithio-1-tritylimidazole, which can be quenched with DMF to yield 1-tritylimidazole-4(5)-carboxaldehyde in good yield, establishing the general utility of N1-trityl protection for C4-functionalization [2].

Analytical Method Development and Reference Standard for Trityl-Protected Imidazole Intermediates

Quality control and analytical development groups can employ 1-trityl-4-(4-cyanobenzyl)imidazole as a chromatographic reference standard for trityl-protected imidazole intermediates. Its well-defined physical properties (MW 425.53 Da, white crystalline solid, silica gel Rf in 0-20% EtOAc/CH₂Cl₂) and large mass differential versus potential deprotected byproducts (Δ242 Da) make it suitable for HPLC/LCMS method validation [1][2]. The compound's characteristic UV absorbance from the triphenylmethyl chromophore further facilitates detection and quantification in reaction monitoring.

Quote Request

Request a Quote for 1-Trityl-4-(4-cyanobenzyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.